N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide
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Overview
Description
N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of phosphinic amides This compound is characterized by the presence of a methoxyphenyl group attached to a phosphinic amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 2-methoxybenzaldehyde with P,P-diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide include:
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Hydroxy-N′-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
Uniqueness
The presence of the methoxyphenyl group further enhances its versatility in various chemical reactions and research applications .
Properties
CAS No. |
801219-84-1 |
---|---|
Molecular Formula |
C20H18NO2P |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-diphenylphosphoryl-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C20H18NO2P/c1-23-20-15-9-8-10-17(20)16-21-24(22,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-16H,1H3 |
InChI Key |
WIQOEAPTZVDICZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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